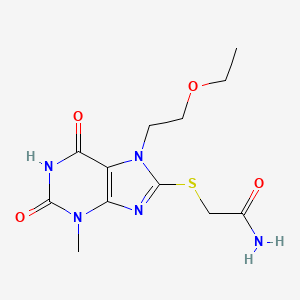

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a fascinating chemical compound known for its distinctive structure and various applications. This compound is part of the purine family, containing a purine core, a crucial component in numerous biochemical processes. The attached ethoxyethyl and methyl groups contribute to its unique properties and reactivity.

Properties

IUPAC Name |

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4S/c1-3-21-5-4-17-8-9(14-12(17)22-6-7(13)18)16(2)11(20)15-10(8)19/h3-6H2,1-2H3,(H2,13,18)(H,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWDPLHQCCTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the purine core. One common method includes:

Formation of the Purine Core: Starting from guanine or hypoxanthine, various functional groups are introduced through substitution reactions, forming the purine nucleus.

Thioacetamide Group Addition: The thioacetamide group is introduced via nucleophilic substitution, often under basic conditions.

Ethoxyethyl and Methyl Group Attachments: The final steps involve the alkylation of the purine core, where the ethoxyethyl and methyl groups are added using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimizing reaction parameters to ensure high yield and purity. Solvent choice, temperature control, and reaction time are critical factors in the industrial preparation process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction of the compound can affect the purine core, potentially resulting in the opening of the ring structure.

Substitution: The thioacetamide group can participate in substitution reactions, particularly with halogenated reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are typical.

Substitution: Halogenated compounds like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) under basic conditions.

Major Products

Oxidation: Depending on the reaction conditions, major products can include ethoxyethyl ketones or aldehydes.

Reduction: Reduced purine derivatives with altered ring structures.

Substitution: Compounds with replaced thioacetamide groups, forming new thioether linkages.

Scientific Research Applications

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is valuable in various research fields:

Chemistry: Used as an intermediate in synthetic organic chemistry for developing new molecules.

Biology: Studied for its interaction with nucleic acids and proteins, exploring its potential as a biochemical tool.

Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

Industry: Employed in material science for developing novel compounds with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with biological molecules:

Molecular Targets: It targets enzymes and nucleic acids, binding to active sites and influencing biochemical pathways.

Pathways Involved: Inhibition of certain enzymes involved in nucleotide synthesis, disrupting cellular replication processes, which may explain its potential antiviral and anticancer properties.

Comparison with Similar Compounds

Conclusion

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a compound of significant interest due to its unique structure and diverse applications

Biological Activity

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS Number: 442865-12-5) is a purine derivative with potential biological activity. This compound has garnered interest due to its structural characteristics that may confer various pharmacological properties.

The molecular formula of the compound is C12H16N4O5S, with a molar mass of 328.34 g/mol. Its structure includes a tetrahydro-purine ring system, which is known for its role in nucleic acid metabolism and potential interactions with biological macromolecules.

Antitumor Activity

Research indicates that compounds with similar purine structures can exhibit significant antitumor activity. For instance, derivatives of purine have been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. A study demonstrated that certain purine derivatives could act as dual inhibitors of carbonic anhydrases (CAs) and telomerase, leading to reduced tumor cell viability in vitro . The specific IC50 values for these compounds ranged from 5.2 to 9.1 μM against various cancer cell lines, suggesting that this compound may share similar mechanisms of action.

Enzyme Inhibition

The compound's thioacetamide moiety suggests potential interactions with enzymes involved in metabolic pathways. Studies on related compounds have shown that they can inhibit key enzymes such as carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor progression . The inhibition constants (Ki values) for some derivatives were in the low nanomolar range, indicating high potency.

Case Study 1: Telomerase Inhibition

In a study involving azidothymidine derivatives, it was found that modifications to the purine scaffold could enhance telomerase inhibition. The introduction of specific substituents led to improved binding affinities and selectivity towards telomerase over other cellular targets . This highlights the potential for this compound to be optimized for similar therapeutic applications.

Case Study 2: Antimicrobial Properties

Another investigation into purine derivatives revealed their effectiveness against bacterial strains through inhibition of type III secretion systems (T3SS). Compounds were screened for their ability to disrupt T3SS activity in pathogenic E. coli models . While specific data on this compound was not available in this context, the structural similarities suggest potential antimicrobial activity worth exploring.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.